1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
1-[(3-Chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ6,1,2-benzothiadiazine-4,4-dione is a benzothiadiazine derivative characterized by a fused heterocyclic core (benzene fused with a thiadiazine ring) substituted with a 3-chlorophenylmethyl group at position 1 and a morpholine-4-carbonyl moiety at position 2. Benzothiadiazines are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-15-5-3-4-14(12-15)13-23-16-6-1-2-7-17(16)28(25,26)18(21-23)19(24)22-8-10-27-11-9-22/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKJQINXVJOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the benzothiadiazine core.
Addition of the Morpholinocarbonyl Moiety: This step involves the reaction of the intermediate compound with morpholine and a carbonyl source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorobenzyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiadiazine derivatives, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiadiazine derivatives vary significantly based on substituent placement and functional groups. Below is a comparative analysis with key analogs:
Key Observations :
Synthetic Complexity :
- The target compound’s 3-chlorophenylmethyl and morpholine-4-carbonyl groups introduce steric and electronic challenges. Direct post-synthesis modifications (e.g., alkylation, acylation) risk side reactions due to competing reactive centers in the benzothiadiazine core . This contrasts with analogs like methyl 4-hydroxy-2,2-dioxo-benzothiazine-3-carboxylate, where substituents are introduced via pre-functionalized anthranilic acids, ensuring regioselectivity and high yields .
- The morpholine carbonyl group may enhance solubility in polar solvents compared to methyl carboxylate analogs, though this requires experimental validation.
The electron-withdrawing 3-chlorophenyl group may direct further reactions (e.g., nitration, halogenation) to specific positions, but competing effects from the morpholine carbonyl could complicate regioselectivity.
Biological Relevance :
- While direct pharmacological data for the target compound are unavailable, benzothiadiazines with morpholine moieties are associated with kinase inhibition and anti-cancer activity in related studies. In contrast, methyl carboxylate derivatives (e.g., ) often exhibit anti-inflammatory properties .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.83 g/mol. The compound features a chlorophenyl group and a morpholine carbonyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.83 g/mol |
| LogP | 5.1269 |
| Polar Surface Area | 75.15 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzothiadiazine core followed by the introduction of the chlorophenyl and morpholine groups through electrophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazines exhibit significant anticancer properties. For instance, compounds similar to 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of benzothiadiazine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells (e.g., IC50 = 10 µM for breast cancer cells) .
Inhibition of PD-1/PD-L1 Interaction
Another area of research focuses on the interaction between immune checkpoints such as PD-1 and PD-L1. Compounds that structurally resemble 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione have been synthesized and tested for their ability to inhibit this interaction.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 8.52 |
| Compound B | 12.28 |
| Compound C | 14.08 |
The most potent compound in this study displayed an IC50 value significantly lower than that of standard inhibitors, suggesting its potential as an immunotherapeutic agent .
The proposed mechanism involves the modulation of signaling pathways associated with apoptosis and immune response. The presence of the morpholine group is believed to enhance solubility and bioavailability, facilitating better interaction with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
